Solvent blue 35

Catalog No.
S722248
CAS No.
17354-14-2
M.F
C22H26N2O2
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solvent blue 35

CAS Number

17354-14-2

Product Name

Solvent blue 35

IUPAC Name

1,4-bis(butylamino)anthracene-9,10-dione

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3

InChI Key

OCQDPIXQTSYZJL-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O

Bioimaging:

1,4-Bis(butylamino)anthracene-9,10-dione, also known as Oil Blue 35, finds application in bioimaging as a fluorescent stain. It exhibits selective binding to neutral lipids within cells, making it valuable for visualizing lipid droplets and studying cellular lipid metabolism. Studies have employed Oil Blue 35 to investigate adipogenesis, the process of fat cell formation, and steatosis, the abnormal accumulation of fat in the liver [].

Solvent Blue 35, also known as Oil Blue 35, is an anthraquinone dye characterized by its vibrant blue color. It is primarily used for coloring organic solvents, including oils, fats, and waxes. This dye is particularly favored in applications such as lacquers, inks, and as a fuel dye in certain regions. Its chemical structure allows it to impart color effectively to various substances while maintaining stability under different conditions .

Oil Blue 35 does not have a known biological mechanism of action. Its primary function is as a coloring agent through light absorption as mentioned previously.

  • Toxicity: Limited data exists on the specific toxicity of Oil Blue 35. However, as with most organic compounds, it is recommended to handle it with care, avoiding inhalation, ingestion, and skin contact.
  • Flammability: Information on the flammability of Oil Blue 35 is not readily available. However, the presence of organic groups suggests it may be combustible.

The synthesis of Solvent Blue 35 involves several key reactions. The primary reaction includes the condensation of 1,4-dihydroxyanthraquinone with n-butylamine in the presence of aromatic acids. This reaction typically occurs at elevated temperatures (75-85 degrees Celsius) for a duration of 2 to 4 hours, followed by cooling and filtering to yield the final product .

The chemical formula for Solvent Blue 35 is C₁₄H₁₅N₂O₄S, highlighting its complex structure that contributes to its unique properties as a dye.

The synthesis of Solvent Blue 35 can be achieved through various methods:

  • Conventional Method: Involves heating a mixture of 1,4-dihydroxyanthraquinone, n-butylamine, and aromatic acids in water at controlled temperatures. This method emphasizes efficiency and reduced waste production compared to older techniques .
  • Alternative Methods: Some patents describe variations that utilize different solvents or catalysts to optimize yield and reduce environmental impact. For instance, methods utilizing ethanol or other organic solvents have been explored to enhance the solubility and reaction rates .

Studies on the interactions of Solvent Blue 35 with other compounds indicate that it can form complexes with various metal ions, which may alter its color properties and stability. Additionally, its behavior in different solvent systems has been analyzed to understand its performance in industrial applications better .

Several compounds share structural similarities with Solvent Blue 35, primarily within the anthraquinone dye category. Here are some notable examples:

Compound NameChemical StructureUnique Features
Solvent Blue 36C₁₄H₁₄N₂O₄SSimilar application but slightly different hue.
Solvent Green 3C₁₄H₁₄N₂O₃SExhibits greenish tones; used in similar applications.
Direct Blue 86C₁₄H₉N₂O₃SWater-soluble; commonly used in textiles.

Solvent Blue 35's uniqueness lies in its specific shade of blue and its compatibility with non-aqueous systems, making it particularly effective for industrial applications where water-based dyes may not perform well.

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

350.199428076 g/mol

Monoisotopic Mass

350.199428076 g/mol

Heavy Atom Count

26

UNII

ZVT4Q30OQY

GHS Hazard Statements

Aggregated GHS information provided by 4239 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2814 of 4239 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1425 of 4239 companies with hazard statement code(s):;
H302 (90.25%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17354-14-2

Wikipedia

Oil Blue 35

Use Classification

Fragrance Ingredients

General Manufacturing Information

9,10-Anthracenedione, 1,4-bis(butylamino)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types